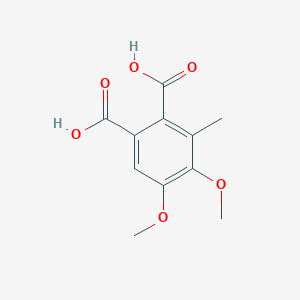![molecular formula C23H16N2OS B12538203 7-Methyl-5-phenylquinolino[4,3-b][1,5]benzothiazepin-6-one](/img/structure/B12538203.png)
7-Methyl-5-phenylquinolino[4,3-b][1,5]benzothiazepin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-5-phenylquinolino[4,3-b][1,5]benzothiazepin-6-one is a complex organic compound with a unique structure that combines quinoline and benzothiazepine moieties
準備方法
The synthesis of 7-Methyl-5-phenylquinolino[4,3-b][1,5]benzothiazepin-6-one typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the quinoline ring followed by the introduction of the benzothiazepine moiety. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
化学反応の分析
7-Methyl-5-phenylquinolino[4,3-b][1,5]benzothiazepin-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, typically using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others. Common reagents include halogens, acids, and bases. The major products formed depend on the specific reagents and conditions used in these reactions.
科学的研究の応用
7-Methyl-5-phenylquinolino[4,3-b][1,5]benzothiazepin-6-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, including its ability to interact with specific biological targets.
Industry: It may be used in the development of new materials with unique properties, such as electronic or photonic applications.
作用機序
The mechanism of action of 7-Methyl-5-phenylquinolino[4,3-b][1,5]benzothiazepin-6-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
類似化合物との比較
7-Methyl-5-phenylquinolino[4,3-b][1,5]benzothiazepin-6-one can be compared with other compounds that have similar structural features, such as:
Quinoline derivatives: These compounds share the quinoline ring and may exhibit similar chemical reactivity and biological activity.
Benzothiazepine derivatives: These compounds contain the benzothiazepine moiety and may have comparable pharmacological properties. The uniqueness of this compound lies in its combined structure, which may confer distinct properties and applications not observed in its individual components.
特性
分子式 |
C23H16N2OS |
|---|---|
分子量 |
368.5 g/mol |
IUPAC名 |
7-methyl-5-phenylquinolino[4,3-b][1,5]benzothiazepin-6-one |
InChI |
InChI=1S/C23H16N2OS/c1-15-21-22(27-20-14-8-6-12-18(20)24-15)17-11-5-7-13-19(17)25(23(21)26)16-9-3-2-4-10-16/h2-14H,1H3 |
InChIキー |
FEMGMWMNSZERCZ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2SC3=C1C(=O)N(C4=CC=CC=C43)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Phenyl-4-[4-[tris[4-(4-phenylphenyl)phenyl]methyl]phenyl]benzene](/img/structure/B12538120.png)
![4-[Ethyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12538121.png)
![Urea, [(hexylamino)[(2-phenylethyl)amino]methylene]phenyl-](/img/structure/B12538128.png)
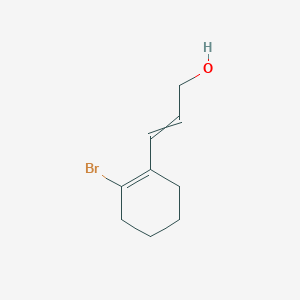
![2-Bromo-1-[4'-(decyloxy)[1,1'-biphenyl]-4-yl]-4-methylpentan-1-one](/img/structure/B12538147.png)
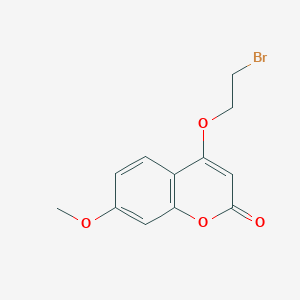
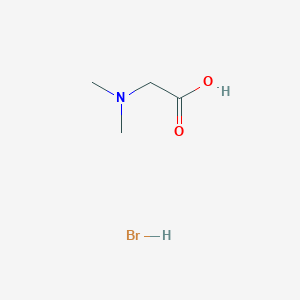
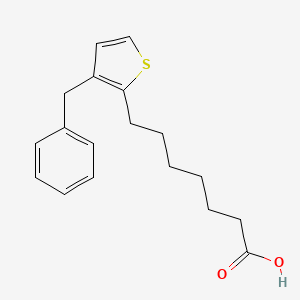
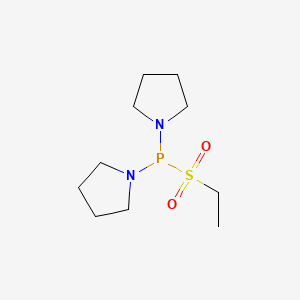
![3-[(3R,4R)-3,4-dimethylpiperidin-4-yl]benzamide](/img/structure/B12538177.png)
![3-[(2-Hydroxyethyl)sulfanyl]-1-(4-nitrophenyl)propan-1-one](/img/structure/B12538180.png)

![2-[(2-Aminophenyl)sulfanyl]butanedinitrile](/img/structure/B12538194.png)
